molecular formula C11H11N5 B7717107 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile CAS No. 445265-00-9

4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile

Cat. No. B7717107
CAS RN: 445265-00-9
M. Wt: 213.24 g/mol
InChI Key: KBUBMOIYOYKKKP-UHFFFAOYSA-N
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Description

4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile, also known as PTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PTB is a tetrazole-based compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile is not well understood. However, studies have suggested that 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile may exert its biological activity through the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).
Biochemical and Physiological Effects
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile can reduce tumor growth and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile also has some limitations, including its low solubility in water and its potential to form aggregates in solution.

Future Directions

There are several future directions for the study of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile. One direction is to further investigate the mechanism of action of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile and its potential targets in different biological systems. Another direction is to explore the potential applications of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile in the synthesis of new materials and in analytical chemistry. Additionally, more studies are needed to determine the optimal conditions for the synthesis of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile and its derivatives.

Synthesis Methods

4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile can be synthesized using different methods, including a one-pot synthesis method, a microwave-assisted synthesis method, and a solvent-free synthesis method. The one-pot synthesis method involves the reaction of 5-phenyl-1H-tetrazole and butanenitrile in the presence of a base and a solvent. The microwave-assisted synthesis method involves the reaction of 5-phenyl-1H-tetrazole and butanenitrile in the presence of a catalyst and a solvent under microwave irradiation. The solvent-free synthesis method involves the reaction of 5-phenyl-1H-tetrazole and butanenitrile under solvent-free conditions.

Scientific Research Applications

4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In material science, 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been studied for its potential applications in the synthesis of new materials, such as metal-organic frameworks. In analytical chemistry, 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been studied for its potential applications in the detection of metal ions.

properties

IUPAC Name

4-(5-phenyltetrazol-2-yl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-8-4-5-9-16-14-11(13-15-16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUBMOIYOYKKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile

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